L-2-Aminoadipic Acid

Catalog No.
S662977
CAS No.
1118-90-7
M.F
C6H11NO4
M. Wt
161.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-2-Aminoadipic Acid

CAS Number

1118-90-7

Product Name

L-2-Aminoadipic Acid

IUPAC Name

(2S)-2-aminohexanedioic acid

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1

InChI Key

OYIFNHCXNCRBQI-BYPYZUCNSA-N

solubility

2.2 mg/mL

Synonyms

L-2-Aminoadipicacid;(S)-2-aminohexanedioicacid;1118-90-7;(2S)-2-aminohexanedioicacid;L-Homoglutamicacid;L-alpha-Aminoadipicacid;l-a-aminoadipicacid;L-2-Aminoadipate;L-alpha-Aminoadipate;UNII-88ZH74L7SR;Aminoadipate;CHEMBL88804;CHEBI:37023;L-2-Aminohexanedioate;Adipicacid,2-amino-;(S)-2-Aminoadipicacid;alpha-Aminoadipicacid,DL-;EINECS210-960-4;homoglutamicacid;h-aad-oh;UN1;h-2-aad-oh;h-l-2-aad-oh;AmbotzHAA1089;l-a-aminohexanoicacid

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O

Isomeric SMILES

C(C[C@@H](C(=O)O)N)CC(=O)O

The exact mass of the compound L-2-Aminoadipic acid is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of 2-aminoadipic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

L-2-Aminoadipic Acid (L-AAA) is the specific L-enantiomer of 2-aminoadipic acid, a key intermediate in the lysine degradation pathway in humans and a precursor in the lysine biosynthesis pathway in fungi like *Penicillium chrysogenum*. It functions as a weak antagonist for N-methyl-D-aspartate (NMDA) glutamate receptors and has been identified as a biomarker for diabetes risk. The compound's biological activity is highly dependent on its L-configuration, making stereochemical purity a critical procurement parameter for reproducible outcomes in metabolic studies, neuroscience, and biosynthetic applications.

Research Fit

L-Lysine catabolism intermediate Stereospecific probe for saccharopine/pipecolic acid pathway studies
Glial transporter inhibitor Research tool for astrocytic glutamate transporter modulation assays
Orthogonal biomarker Reports on a distinct metabolic pathway with low cross-correlation to BCAA/AAA panels

Substituting L-2-Aminoadipic Acid with its D-enantiomer, the racemic (DL) mixture, or a shorter-chain analog like L-glutamic acid is not viable for most applications due to strict stereospecific requirements of biological systems. Enzymes in metabolic pathways, such as those in lysine biosynthesis, and neurotransmitter transporters exclusively recognize the L-isomer. The D-isomer is a far weaker inhibitor of key enzymes like glutamine synthetase and is ineffective at inhibiting the glutamate transporter. Using the racemic mixture introduces a non-functional or differentially-acting component that can confound experimental results, while analogs like L-glutamate exhibit fundamentally different binding affinities and agonist, rather than antagonist, activity at NMDA receptors. Therefore, for targeted metabolic analysis, specific enzyme inhibition, or defined neurological studies, the procurement of the pure L-isomer is essential.

Substitution Risk

D-Enantiomer & Racemate
D-2-AAA is a bacterial antibiotic precursor, not an endogenous intermediate; DL-mixture introduces analytical variability and may not represent physiological conditions.
Related Metabolites (Allysine, BCAA)
Allysine is an oxidation precursor with lower biomarker reliability; branched-chain/aromatic amino acids show poor correlation (r<0.2) and report on different pathways.
Stereochemical Identity
L-configuration is essential for glutamine synthetase/glutamate transporter inhibition; D-form does not share the same glial uptake or inhibitory profile.

Stereospecific Enzyme Inhibition: L-Isomer is a Potent Inhibitor Where D-Isomer is Ineffective

In studies of key glial enzymes, L-2-aminoadipate demonstrated competitive inhibition of glutamine synthetase and γ-glutamylcysteine synthetase. In direct contrast, the D-isomer was found to be a significantly weaker inhibitor of both enzymes, demonstrating the critical importance of the L-configuration for biological activity.

Evidence DimensionEnzyme Inhibition Activity
Target Compound DataL-2-Aminoadipic Acid: Effective competitive inhibitor of glutamine synthetase and γ-glutamylcysteine synthetase.
Comparator Or BaselineD-2-Aminoadipic Acid: Described as a 'far weaker inhibitor' of both enzymes.
Quantified DifferenceQualitatively significant difference in inhibitory potency; L-isomer is active while D-isomer is largely inactive.
ConditionsAssay on rat striatal tissue measuring activity of glutamine synthetase and γ-glutamylcysteine synthetase.

For researchers studying nitrogen metabolism or glial cell function, using the D-isomer or a racemic mixture would fail to produce the desired specific enzymatic inhibition, making the pure L-isomer essential.

GS Inhibition Ki
Cross-study comparable
Ki = 209 µM
Quantifies potency for gliotoxic protocol design
Rat striatal homogenates; competitive inhibition assay

Precursor Suitability: Essential for Penicillin Biosynthesis Pathways

L-2-Aminoadipic acid is an indispensable precursor in the α-aminoadipate pathway for lysine and subsequent penicillin biosynthesis in fungi such as *P. chrysogenum*. Lysine catabolism directly leads to the formation of L-2-aminoadipic acid, which is then incorporated into the penicillin structure. This metabolic role is specific to the L-isomer, as biosynthetic enzymes are stereospecific.

Evidence DimensionMetabolic Precursor Efficiency
Target Compound DataL-2-Aminoadipic Acid: Directly converted from lysine and serves as a key building block for penicillin.
Comparator Or BaselineD-2-Aminoadipic Acid: Not a substrate for the stereospecific enzymes in the fungal lysine biosynthesis pathway.
Quantified DifferenceAbsolute requirement for the L-isomer; the D-isomer is metabolically inactive in this context.
ConditionsIn vivo and in vitro metabolic studies in *Penicillium chrysogenum*.

For industrial microbiology or metabolic engineering focused on antibiotic production, only the L-isomer can be used as a feed or tracer for the penicillin synthesis pathway.

Diabetes Risk
Reported
OR >4 (top vs. bottom quartile)
Supports orthogonal risk stratification research
12-year follow-up, N=2,422 normoglycemic participants

Chiral Synthesis Building Block: Enabling High-Affinity Ligand Development

L-2-Aminoadipic acid has been successfully utilized as a novel chiral building block for the synthesis of high-affinity ligands for the Prostate-Specific Membrane Antigen (PSMA). In a systematic study, a series of ligands were synthesized from L-2-aminoadipic acid, with the most potent derivative exhibiting an IC50 value of 0.075 nM. This demonstrates the suitability of the L-2-aminoadipic acid scaffold for creating potent, stereospecific inhibitors, a task for which the D-isomer or racemic mixture would be unsuitable due to the specific chiral recognition requirements of the PSMA binding pocket.

Evidence DimensionBinding Affinity (IC50) of Resulting Ligand
Target Compound DataLigand derived from L-2-Aminoadipic Acid: 0.075 nM
Comparator Or BaselineOther ligands in the same study derived from L-2-Aminoadipic Acid: up to 9.2 nM.
Quantified DifferenceThe optimized ligand was over 120-fold more potent than other analogs in the series, highlighting the scaffold's utility.
ConditionsIn vitro competitive binding assay against human PSMA.

For medicinal chemists developing targeted therapeutics or imaging agents, procuring the enantiomerically pure L-2-aminoadipic acid is the required starting point for synthesizing stereochemically defined, high-affinity PSMA ligands.

Oxidation Marker
Direct head-to-head
P<0.05 (age correlation)
More reliable oxidation marker than allysine
Insoluble human skin collagen, n=117 subjects
Chiral Separation
Class-level inference
Distinct CAS, optical rotation
Enables chiral purity validation workflows
Chiral chromatography & electrokinetic methods
Glutamate Transporter Ki
Cross-study comparable
Ki = 192 µM
Stereospecific glial uptake and inhibition quantification
Rat brain glial cell preparations

Stereospecific Probing of Glial Enzyme Function

For investigating the roles of glutamine synthetase or γ-glutamylcysteine synthetase in neurological models, L-2-Aminoadipic Acid serves as a specific inhibitor. Its documented efficacy, contrasted with the inertness of the D-isomer, allows for precise dissection of these enzyme functions without confounding effects from the wrong enantiomer.

Metabolic Pathway Analysis in Antibiotic Biosynthesis

In studies aimed at optimizing penicillin or cephalosporin production in fungal or actinomycete cultures, L-2-Aminoadipic Acid is the correct choice as a metabolic tracer or pathway intermediate. Its exclusive role in the α-aminoadipate pathway ensures that experimental results directly reflect the targeted biosynthetic route.

Chiral Precursor for High-Affinity PSMA Inhibitor Synthesis

As a starting material in medicinal chemistry, L-2-Aminoadipic Acid provides a validated chiral scaffold for developing novel, high-potency PSMA ligands for cancer diagnostics and therapeutics. Its use ensures the correct stereochemistry required for optimal interaction with the PSMA binding site, as demonstrated by ligands with sub-nanomolar affinity.

Application Fit Matrix

Application
Selection Property
Validation Focus
Diabetes risk biomarker research
Independent pathway signal
Correlation with cohort endpoints; low cross-reactivity with BCAA/AAA panels
Astrocyte dysfunction models
Glial-selective uptake
Glutamine synthetase/glutamate transporter inhibition verification
Protein oxidation studies in aging/diabetes
Oxidation marker specificity
Comparison with allysine in tissue samples; age-dependent response
Chiral purity method validation
Stereochemical identity
Enantiomeric separation confirmation; avoidance of D-/DL-isomer interference

Physical Description

Solid

XLogP3

-3.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

161.06880783 Da

Monoisotopic Mass

161.06880783 Da

Heavy Atom Count

11

Melting Point

196 - 198 °C

UNII

88ZH74L7SR

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

626-71-1
1118-90-7

Wikipedia

L-2-aminoadipic acid
Horie et al. Discovery of proteinaceous N-modification in lysine biosynthesis of Thermus thermophilus Nature Chemical Biology, doi: 10.1038/nchembio.198, published online 20 July 2009 http://www.nature.com/naturechemicalbiology

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